molecular formula C10H13NO B3425595 1-(4-Isopropylpyridin-3-yl)ethanone CAS No. 435273-46-4

1-(4-Isopropylpyridin-3-yl)ethanone

Cat. No.: B3425595
CAS No.: 435273-46-4
M. Wt: 163.22 g/mol
InChI Key: FGNXOQIMDXTCQJ-UHFFFAOYSA-N
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Description

1-(4-Isopropylpyridin-3-yl)ethanone is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an isopropyl group at the 4-position and an ethanone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropylpyridin-3-yl)ethanone typically involves the alkylation of 4-isopropylpyridine with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where 4-isopropylpyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylpyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: 1-(4-Isopropylpyridin-3-yl)acetic acid.

    Reduction: 1-(4-Isopropylpyridin-3-yl)ethanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

Aldosterone Synthase Inhibition

Research has indicated that 1-(4-Isopropylpyridin-3-yl)ethanone acts as an inhibitor of aldosterone synthase (CYP11B2), which is crucial in the regulation of blood pressure and electrolyte balance. Inhibiting this enzyme can benefit conditions characterized by elevated aldosterone levels, such as hypertension and heart failure. A notable study demonstrated that compounds similar to this compound showed efficacy in reducing aldosterone production, thereby providing a therapeutic avenue for treating related diseases .

C5a Receptor Modulation

Another significant application involves the modulation of the C5a receptor, which plays a critical role in inflammatory responses. Compounds derived from this compound have been investigated for their potential to treat various inflammatory diseases, including vasculitis and autoimmune disorders. The modulation of this receptor can lead to decreased leukocyte activation and infiltration, which is beneficial in managing chronic inflammatory conditions .

Mechanistic Insights

Mechanism of Action

The mechanism through which this compound exerts its effects involves selective inhibition of specific enzymes associated with steroidogenesis and inflammation. For instance, its action on CYP11B2 not only influences aldosterone synthesis but also impacts pathways related to fibrosis and ischemic injuries in organs such as the liver and heart .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceApplicationFindings
Aldosterone Synthase InhibitionDemonstrated effective reduction in aldosterone levels in vitro.
C5a Receptor ModulationShowed potential in reducing inflammatory responses in animal models.
Ischemic Injury PreventionIndicated protective effects against ischemia-reperfusion injury in liver models.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylpyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isopropyl and ethanone groups can interact with the active site of enzymes or binding pockets of receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

1-(4-Isopropylpyridin-3-yl)ethanone can be compared with other similar compounds such as:

    1-(4-Isobutylphenyl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.

    1-(4-Isopropylphenyl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.

    1-(4-Isopropylpyridin-2-yl)ethanone: Similar structure but with the ethanone group at the 2-position instead of the 3-position.

Uniqueness: The presence of the pyridine ring in this compound imparts unique electronic and steric properties, making it distinct from its phenyl analogs. The position of the ethanone group also influences its reactivity and interaction with biological targets.

Biological Activity

Overview

1-(4-Isopropylpyridin-3-yl)ethanone, also known by its chemical identifier 435273-46-4, is an organic compound classified as a pyridine derivative. Its structure features a pyridine ring with an isopropyl group at the 4-position and an ethanone group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The synthesis of this compound typically involves alkylation methods, such as Friedel-Crafts acylation. In this process, 4-isopropylpyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride under anhydrous conditions to prevent hydrolysis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The isopropyl and ethanone groups facilitate binding to active sites or binding pockets, influencing various biological pathways. This compound has shown promise in the development of enzyme inhibitors and receptor ligands, which are crucial for therapeutic applications.

Biological Activities

This compound has been investigated for several biological activities:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, which can be leveraged in treating diseases related to enzyme dysfunction.
  • Receptor Modulation : The compound has been studied for its potential to modulate receptor activity, making it a candidate for drug development targeting specific pathways.

Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

  • Anti-inflammatory Effects : Research indicates that compounds similar to this compound can exhibit anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis and asthma .
  • Neurological Applications : The compound's structural similarities to other biologically active molecules suggest potential applications in neurodegenerative diseases .
  • Case Studies :
    • A study highlighted its role in modulating pathways associated with autoimmune diseases, showing promise as a therapeutic agent .
    • Another investigation focused on its interaction with C5a receptors, suggesting implications for inflammatory diseases and disorders related to immune response .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure TypeBiological Activity
1-(4-Isobutylphenyl)ethanonePhenyl derivativeModerate enzyme inhibition
1-(4-Isopropylphenyl)ethanonePhenyl derivativeLimited receptor modulation
1-(4-Isopropylpyridin-2-yl)ethanonePyridine derivativePotential anti-inflammatory effects

The unique presence of the pyridine ring in this compound distinguishes it from phenolic analogs, providing unique electronic properties that enhance its interaction with biological targets.

Properties

IUPAC Name

1-(4-propan-2-ylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7(2)9-4-5-11-6-10(9)8(3)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNXOQIMDXTCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NC=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270691
Record name 1-[4-(1-Methylethyl)-3-pyridinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435273-46-4
Record name 1-[4-(1-Methylethyl)-3-pyridinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435273-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(1-Methylethyl)-3-pyridinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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